
1-(2-Amino-5-bromophenyl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-aminoacetophenone. The reaction typically involves the use of bromine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a sealed environment to prevent the escape of bromine gas, which is hazardous .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-5-bromophenyl)ethanone has shown potential in various biological evaluations due to its structural properties that allow it to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of Pseudomonas aeruginosa, a common bacterial pathogen associated with serious infections. The compound's ability to interfere with biofilm formation and virulence factors in bacteria highlights its potential as an antimicrobial agent .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties. A study found that specific modifications of the compound could enhance its cytotoxic effects on cancer cell lines, suggesting that it may serve as a lead compound for developing new anti-cancer drugs .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various novel compounds, particularly in the development of quinoline derivatives and other heterocycles. These derivatives often exhibit enhanced biological activities and are studied for their potential applications in treating diseases such as cancer and bacterial infections .
Material Science Applications
The compound's electron-withdrawing properties make it suitable for applications in material science, particularly in the development of donor-acceptor conjugated polymers. These materials are crucial for improving electron mobility in organic electronic devices .
Case Study 1: Antimicrobial Evaluation
In a study published by MDPI, researchers synthesized several compounds based on this compound and evaluated their antimicrobial efficacy against Pseudomonas aeruginosa. The results indicated that specific derivatives significantly reduced biofilm formation by nearly 50% and exhibited minimal cytotoxicity to human cells .
Case Study 2: Synthesis of Quinoline Derivatives
Another research effort focused on synthesizing quinoline derivatives using this compound as a starting material. The synthesized compounds were tested for their anti-cancer properties, revealing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromophenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Amino-5-bromobenzophenone
- 2-Amino-5-bromoacetophenone
- 2-Amino-4-bromophenyl ethanone
Comparison: 1-(2-Amino-5-bromophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Biological Activity
1-(2-Amino-5-bromophenyl)ethanone, also known as 2-amino-5-bromobenzoyl methylamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group (NH2) : This functional group can participate in hydrogen bonding and nucleophilic reactions.
- Bromine Atom (Br) : The presence of bromine increases the compound's electrophilicity and may enhance its biological activity.
- Ethanone Group (C=O-CH3) : This ketone structure is crucial for its reactivity and interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 216.06 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis .
- Receptor Binding : Interaction studies have shown that it can bind to various receptors, modulating their activity. This suggests potential applications in drug development targeting specific pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria, which may be leveraged for therapeutic uses .
Antimicrobial Properties
A study assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution technique, showing promising potential as an antibacterial agent .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. A notable study explored the effects of brominated phenyl derivatives on tumor growth inhibition, suggesting that the bromine substitution enhances cytotoxicity .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is a significant factor in conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound | Biological Activity | Notable Features |
---|---|---|
1-(2-Aminophenyl)ethanone | Moderate antibacterial activity | Lacks bromine; less reactive |
2-Bromo-5-nitrophenol | Stronger antimicrobial effects | Nitrophenol enhances reactivity |
1-(3-Aminophenyl)ethanone | Anticancer properties | Different substitution pattern |
Q & A
Q. Basic: What are the optimized synthetic routes for preparing 1-(2-Amino-5-bromophenyl)ethanone, and how can reaction yields be improved?
Methodological Answer:
A common approach involves coupling reactions using substituted acetophenone precursors. For example, this compound can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Evidence from a palladium-catalyzed protocol suggests that ultrasonic irradiation (40°C, 3.5 hours) with methanesulfonyl chloride in dichloromethane achieves an 82% yield . Key parameters for optimization include solvent choice (e.g., dried acetonitrile or toluene), temperature control, and monitoring reaction progress via TLC. Post-synthesis purification via recrystallization (ethanol) ensures high purity .
Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Methodological Answer:
1H NMR and IR spectroscopy are critical. In the NMR spectrum (MeOD), the acetyl group appears as a singlet at δ 2.70 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 8.10 ppm for ArH). The IR spectrum confirms the ketone (C=O stretch at ~1740 cm⁻¹) and NH/OH groups (broad peaks at 3250–3050 cm⁻¹) . For advanced validation, 13C NMR and HRMS (e.g., m/z 307 [M+]) provide molecular weight confirmation. Cross-referencing with literature data (e.g., δ 201.53 ppm for carbonyl carbons in similar compounds) ensures structural accuracy .
Q. Basic: What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
While specific toxicity data may be limited, precautionary measures from analogous brominated acetophenones apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors (P261, P262) .
- Store in airtight containers away from oxidizing agents.
- Emergency protocols should include immediate decontamination with water and consultation with safety sheets (e.g., EC1272/08 regulations) .
Q. Advanced: How can this compound be utilized in synthesizing bioactive heterocycles, and what mechanistic insights are critical?
Methodological Answer:
The compound serves as a precursor for benzothiazine derivatives via cyclocondensation. For example, reacting it with methanesulfonyl chloride forms a sulfonamide intermediate, which undergoes intramolecular cyclization to yield 2,1-benzothiazine 2,2-dioxides . Key mechanistic steps include nucleophilic attack at the carbonyl group and subsequent ring closure. Reaction monitoring via TLC and optimizing pH/temperature prevents side reactions (e.g., over-sulfonation). Computational modeling (DFT) can predict transition states to refine synthetic pathways .
Q. Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Methodological Answer:
Discrepancies in NMR or XRD data may arise from polymorphism or solvent effects. To resolve these:
- Perform high-resolution X-ray diffraction to determine charge density distribution and validate hydrogen bonding motifs (e.g., pi-delocalization in the aromatic ring) .
- Compare experimental data with theoretical calculations (e.g., multipole refinement, gas-phase DFT) to identify deviations caused by crystal packing .
- Use variable-temperature NMR to assess dynamic effects (e.g., tautomerism) .
Q. Advanced: What computational strategies predict the electronic properties of this compound, and how do they align with experimental findings?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the compound’s electronic structure. Key outputs include:
- HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the acetyl group).
- Electrostatic potential maps identifying hydrogen-bonding sites (e.g., NH and Br groups) .
- Charge density analysis reveals intramolecular interactions (e.g., O–H⋯O bonds in analogs), validated against experimental Laplacian values from XRD .
Q. Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-bromo position to modulate electronic effects .
- Scaffold Hybridization : Combine with pyrazole or biphenyl moieties (via Suzuki coupling) to enhance bioactivity .
- Biological Testing : Screen derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC determination against S. aureus) .
Properties
IUPAC Name |
1-(2-amino-5-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVHKOIDFMQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454291 | |
Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-56-9 | |
Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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